molecular formula C23H30N2O3S B13359951 (2S)-3-methyl-N-(4-phenylbutan-2-yl)-2-(2-phenylethenesulfonamido)butanamide

(2S)-3-methyl-N-(4-phenylbutan-2-yl)-2-(2-phenylethenesulfonamido)butanamide

Cat. No.: B13359951
M. Wt: 414.6 g/mol
InChI Key: NRCUVEOKCJKJFD-MORFPMDSSA-N
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Description

The compound (2S)-3-Methyl-N-(4-phenylbutan-2-yl)-2-(((E)-2-phenylvinyl)sulfonamido)butanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Methyl-N-(4-phenylbutan-2-yl)-2-(((E)-2-phenylvinyl)sulfonamido)butanamide typically involves multiple steps, including the formation of the sulfonamide group and the incorporation of the phenyl and butanamide moieties. Common synthetic routes may include:

    Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Incorporation of the Phenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Butanamide Moiety: This can be done through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or butanamide moieties.

    Reduction: Reduction reactions could target the sulfonamide group or other functional groups within the molecule.

    Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, the compound might exhibit activity against certain enzymes or receptors, making it a candidate for drug development or biochemical studies.

Medicine

Industry

Industrially, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for (2S)-3-Methyl-N-(4-phenylbutan-2-yl)-2-(((E)-2-phenylvinyl)sulfonamido)butanamide would depend on its specific interactions with molecular targets. Typically, sulfonamides inhibit enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from functioning properly.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    N-(2-Phenylethyl)-4-methylbenzenesulfonamide: Another sulfonamide with a different substitution pattern.

Uniqueness

What sets (2S)-3-Methyl-N-(4-phenylbutan-2-yl)-2-(((E)-2-phenylvinyl)sulfonamido)butanamide apart is its unique combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H30N2O3S

Molecular Weight

414.6 g/mol

IUPAC Name

(2S)-3-methyl-N-(4-phenylbutan-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide

InChI

InChI=1S/C23H30N2O3S/c1-18(2)22(25-29(27,28)17-16-21-12-8-5-9-13-21)23(26)24-19(3)14-15-20-10-6-4-7-11-20/h4-13,16-19,22,25H,14-15H2,1-3H3,(H,24,26)/b17-16+/t19?,22-/m0/s1

InChI Key

NRCUVEOKCJKJFD-MORFPMDSSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(C)CCC1=CC=CC=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NC(C)CCC1=CC=CC=C1)NS(=O)(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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